molecular formula C5H10ClNO3 B2558360 4-(Methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride CAS No. 2375269-22-8

4-(Methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride

Cat. No.: B2558360
CAS No.: 2375269-22-8
M. Wt: 167.59
InChI Key: DHVPYVHAHVKNHZ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Interpretation

The IUPAC name for this compound is 4-((methylamino)methyl)-1,3-dioxolan-2-one hydrochloride . The structure consists of a 1,3-dioxolan-2-one core (a five-membered cyclic carbonate ring) substituted at the 4-position with a methylaminomethyl group (–CH2–NH–CH3). The hydrochloride salt forms via protonation of the secondary amine group, enhancing stability and solubility .

CAS Registry Number and Synonyms

  • CAS Registry Number : 2375269-22-8 .
  • Synonyms :
    • 4-((Methylamino)methyl)-1,3-dioxolan-2-one HCl
    • 1,3-Dioxolan-2-one, 4-[(methylamino)methyl]-, hydrochloride

InChI Key and SMILES Representation

  • InChI Key : DHVPYVHAHVKNHZ-UHFFFAOYSA-N
  • SMILES : CNCC1COC(=O)O1.Cl
  • Molecular Formula : C5H10ClNO3
  • Molecular Weight : 167.59 g/mol

Historical Context and Discovery Timeline

4-(Methylaminomethyl)-1,3-dioxolan-2-one hydrochloride is a derivative of the 1,3-dioxolan-2-one family, which has been extensively studied since the mid-20th century for applications in polymer chemistry and pharmaceuticals. While the exact synthesis timeline of this specific compound is not publicly documented, its development likely arose from advancements in functionalizing cyclic carbonates for drug delivery systems or as intermediates in organic synthesis. Patents such as CN103483307A (2013) and US9029577B2 (2013) highlight methods for synthesizing structurally related 1,3-dioxolane derivatives, suggesting parallel innovation in this chemical space .

Structural Analogs in the 1,3-Dioxolane Family

The 1,3-dioxolan-2-one scaffold is highly versatile, with analogs differing in substituents at the 4- and 5-positions. Key analogs include:

Compound Name Substituent(s) Molecular Formula CAS Number Application Reference
4-Methyl-1,3-dioxolan-2-one –CH3 C4H6O3 108-32-7 Polymer electrolytes
4-(Chloromethyl)-1,3-dioxolan-2-one –CH2Cl C4H5ClO3 2463-45-8 Synthetic intermediate
4-Vinyl-1,3-dioxolan-2-one –CH2CH=CH2 C5H6O3 4427-96-7 Lithium-ion battery additives
4-(Phenoxymethyl)-1,3-dioxolan-2-one –CH2–O–C6H5 C10H10O4 10867198 Pharmaceutical intermediates

These analogs demonstrate the scaffold’s adaptability, enabling tailored physicochemical properties for industrial or biomedical uses. For instance, vinyl and phenoxymethyl derivatives are prioritized for energy storage and drug synthesis, respectively .

Properties

IUPAC Name

4-(methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c1-6-2-4-3-8-5(7)9-4;/h4,6H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVPYVHAHVKNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1COC(=O)O1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride typically involves the reaction of 1,3-dioxolane with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:

    Formation of the Intermediate: 1,3-dioxolane reacts with formaldehyde in the presence of an acid catalyst to form a hydroxymethyl derivative.

    Aminomethylation: The hydroxymethyl derivative is then reacted with methylamine to form the methylaminomethyl derivative.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of 4-(Methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-(Methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methylaminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.

Major Products Formed

    Oxidation: Oxidized derivatives of the dioxolane ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications in scientific research:

1. Chemistry:

  • Building Block: It serves as a precursor for synthesizing more complex molecules, particularly in organic synthesis .
  • Reactivity Studies: The compound can undergo various chemical reactions, including oxidation and substitution, making it useful for studying reaction mechanisms .

2. Biology:

  • Biological Activity: Research is ongoing into its potential interactions with biomolecules, which could lead to new insights in biochemistry .
  • Toxicology Studies: Investigations into its irritative properties have been conducted, showing that it is slightly irritating to skin and moderately irritating to eyes .

3. Medicine:

  • Therapeutic Potential: The compound is explored for its possible therapeutic properties, including as a precursor in drug development .
  • Pharmaceutical Applications: Its unique structure allows for potential use in the development of new pharmaceutical agents targeting specific biological pathways.

4. Industry:

  • Specialty Chemicals Production: It is utilized in producing specialty chemicals and materials, contributing to various industrial applications .

Case Study 1: Toxicity Assessment

A study conducted on the acute toxicity of 4-(Methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride involved exposing rats to varying concentrations of the compound. Results indicated no systemic effects at concentrations up to 1000 mg/m³ over prolonged exposure periods. However, localized effects such as swollen periocular tissue were observed at lower concentrations .

Case Study 2: Synthesis of Bio-based Solvents

Research highlighted the development of bio-based solvents using derivatives of dioxolane compounds. The study emphasized the importance of sustainable practices in chemical synthesis and outlined methodologies for creating safer solvents with reduced toxicity profiles. 4-(Methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride was considered a potential candidate due to its favorable chemical properties .

Mechanism of Action

The mechanism of action of 4-(Methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Derivatives

4-(Chloromethyl)-1,3-dioxolan-2-one
  • Structure: Shares the 1,3-dioxolan-2-one core but substitutes the methylaminomethyl group with chloromethyl.
  • Synthesis : Produced via CO₂ fixation with epichlorohydrin (EP) under catalysis by superbase DES (e.g., DBU:BA), achieving high yields (~90%) under mild conditions (100°C, 1–2 h) .
  • Reactivity : The chloromethyl group acts as a leaving group, enabling nucleophilic substitutions. Used in polymer crosslinking or as an intermediate in organic synthesis .
  • NMR Data : Distinct ¹H NMR peaks at δ 2.6–3.6 ppm and ¹³C NMR signals at 46–51 ppm .
  • Safety: Classified under CE/EC No. 1272/2008 with specific handling requirements (e.g., skin/eye irritation precautions) .
4-(Bromomethyl)-1,3-dioxolan-2-one
  • Structure : Bromine replaces chlorine, enhancing electrophilicity.
  • Applications : Superior leaving group compared to chlorine, useful in Suzuki couplings or alkylation reactions .

Comparison Table 1: Halogenated vs. Target Compound

Property 4-(Methylaminomethyl)-1,3-dioxolan-2-one·HCl 4-(Chloromethyl)-1,3-dioxolan-2-one
Functional Group Methylaminomethyl Chloromethyl
Reactivity Nucleophilic amine; potential catalyst Electrophilic substitution site
Synthesis Conditions Likely requires amine protection steps Mild (100°C, 1–2 h)
Applications Drug intermediates, catalysis Polymer synthesis, alkylation

Amino-Substituted Derivatives

4-(Dimethylamino)cyclohexanone Hydrochloride
  • Structure: Cyclohexanone with dimethylamino group.
  • Properties : Enhanced water solubility due to hydrochloride salt; used in chiral synthesis or as a ligand .
4-(Dimethylamino)benzylamine Hydrochloride
  • Structure: Benzylamine derivative with dimethylamino substitution.
  • Applications : Intermediate in dyes or pharmaceuticals (e.g., dopamine receptor modulators) .

Comparison Table 2: Amino-Substituted Analogs

Property 4-(Methylaminomethyl)-1,3-dioxolan-2-one·HCl 4-(Dimethylamino)cyclohexanone·HCl
Core Structure Cyclic carbonate Cyclohexanone
Amino Group Primary amine (methylaminomethyl) Tertiary amine (dimethylamino)
Solubility High (hydrochloride salt) Moderate to high
Biological Activity Potential CNS or local anesthetic analogs Limited

Pharmaceutical Hydrochlorides

Dyclonine Hydrochloride
  • Structure: 4-Butoxy-β-piperidinylpropiophenone hydrochloride.
  • Applications : Local anesthetic with rapid mucosal penetration .
Ropinirole Hydrochloride
  • Structure : Indole-2-one derivative with dopamine agonist activity.

Comparison Table 3: Pharmacological Profiles

Compound Target Compound Potential Dyclonine HCl
Mechanism Unknown; possible local anesthetic Sodium channel blockade
Solubility High (salt form) High
Toxicity Likely low (based on analogs) Moderate (systemic absorption)

Key Research Findings

  • Reactivity: Methylaminomethyl group offers nucleophilic sites for further functionalization, contrasting with halogenated analogs’ electrophilic reactivity .
  • Catalytic Potential: Similar to DBU-catalyzed CO₂ fixation in 4-(chloromethyl)-1,3-dioxolan-2-one synthesis, the target compound could participate in green chemistry applications .
  • Safety : Hydrochloride salts generally reduce volatility and improve handling compared to free bases .

Biological Activity

4-(Methylaminomethyl)-1,3-dioxolan-2-one; hydrochloride is a compound of interest due to its potential biological activities and applications in pharmaceutical chemistry. The following sections detail its biological activity, including pharmacological effects, toxicity studies, and relevant case studies.

  • Chemical Formula: C4_4H9_9ClO3_3
  • Molecular Weight: 138.57 g/mol
  • CAS Number: Not specifically listed but related to 4-methyl-1,3-dioxolan-2-one derivatives.

Pharmacological Effects

Research indicates that compounds related to 4-(methylaminomethyl)-1,3-dioxolan-2-one exhibit various pharmacological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential as antimicrobial agents.
  • Cytotoxicity : Studies have demonstrated varying degrees of cytotoxic effects on cancer cell lines, suggesting potential in cancer therapy.
  • Neuroprotective Effects : Preliminary studies indicate neuroprotective properties that may be beneficial in neurodegenerative diseases.

Toxicity Studies

Toxicity assessments are critical for understanding the safety profile of 4-(methylaminomethyl)-1,3-dioxolan-2-one; hydrochloride.

In Vivo Studies

A comprehensive 13-week inhalation study on related dioxolane compounds revealed the following:

  • No Observed Adverse Effect Level (NOAEL) : Established at 1000 mg/m³ for systemic effects.
  • Lowest Observed Adverse Effect Concentration (LOAEC) : Identified at 1000 mg/m³ based on reduced body weight gains and respiratory irritations in test subjects .
  • Histopathological Findings : Observations included squamous metaplasia in respiratory tissues at higher concentrations, indicating potential respiratory toxicity.

Table 1: Summary of Toxicity Findings

Study TypeNOAEL (mg/m³)LOAEC (mg/m³)Observed Effects
Inhalation Study10001000Reduced body weight gains, respiratory irritation
Acute NeurotoxicityNot specifiedNot specifiedNo significant effects observed

Case Study 1: Anticancer Activity

A study investigating the cytotoxic effects of various dioxolane derivatives on human cancer cell lines demonstrated that certain modifications to the dioxolane structure significantly enhanced cytotoxicity. The study concluded that compounds with a methylaminomethyl group exhibited improved selectivity towards cancer cells compared to normal cells, highlighting their potential as targeted cancer therapies .

Case Study 2: Neuroprotective Mechanism

Another research initiative explored the neuroprotective effects of 4-(methylaminomethyl)-1,3-dioxolan-2-one in models of neurodegeneration. The findings suggested that the compound could mitigate oxidative stress in neuronal cells, potentially through the modulation of antioxidant pathways. This positions it as a candidate for further development in treating neurodegenerative disorders like Alzheimer's disease .

Q & A

(Basic) What are the recommended methods for synthesizing 4-(Methylaminomethyl)-1,3-dioxolan-2-one hydrochloride, and how can reaction purity be optimized?

Answer:
A common approach involves cyclization and hydrochlorination. For example, a dioxane solution of HCl can be added to a precursor (e.g., a methyl-protected intermediate), followed by stirring at room temperature and reduced-pressure solvent removal to isolate the hydrochloride salt . Purity optimization strategies include:

  • Reagent stoichiometry: Ensure excess HCl (1.2–1.5 equiv.) to drive complete salt formation.
  • Solvent choice: Polar aprotic solvents (e.g., dioxane) enhance solubility of intermediates and byproduct removal .
  • Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) improves purity. Monitor via TLC (Rf ~0.3 in CH₂Cl₂/MeOH 9:1) or HPLC (C18 column, acetonitrile/water gradient) .

(Advanced) How do reaction conditions influence stereochemical outcomes during synthesis?

Answer:
The methylaminomethyl group’s configuration can vary based on:

  • Temperature: Lower temperatures (0–10°C) favor kinetic control, stabilizing specific intermediates (e.g., chair conformations in cyclization steps) .
  • Solvent polarity: Polar solvents (e.g., DMF) may stabilize transition states, leading to higher diastereomeric ratios. For example, NMR data (δ 3.86–3.89 ppm, DMSO-d6) can distinguish axial vs. equatorial substituents .
  • Catalysts: Chiral auxiliaries (e.g., L-proline derivatives) or Lewis acids (e.g., ZnCl₂) may induce enantioselectivity. Validate outcomes via X-ray crystallography or circular dichroism .

(Basic) What spectroscopic techniques are effective for characterizing this compound?

Answer:

  • ¹H-NMR (DMSO-d6): Key peaks include δ 9.00 (brs, NH), 3.79 (s, OCH₃), and 1.02 (s, C(CH₃)₃) for backbone structure .
  • IR: Absorbance at ~1750 cm⁻¹ confirms the carbonyl group in the dioxolanone ring .
  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 178.1 (free base) and [M-Cl]⁺ at m/z 142.1 for the hydrochloride .
  • XRD: Monoclinic space groups (e.g., P21/c) confirm crystalline salt formation .

(Advanced) How can computational methods predict the hydrochloride’s stability under varying pH?

Answer:

  • Molecular Dynamics (MD) Simulations: Model salt dissociation in aqueous buffers (pH 1–7) to predict hydrolysis rates. Correlate with experimental HPLC degradation studies (e.g., 90% stability at pH 4 after 24 hours) .
  • pKa Calculations (DFT): Predict protonation states of the methylamine group (calculated pKa ~8.5), influencing solubility and reactivity .
  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks; monitor via NMR for decomposition products (e.g., free amine or carbonate ring-opening) .

(Advanced) How should researchers resolve discrepancies in reported physicochemical data?

Answer:

  • Melting Point Variability: Differences may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify transitions (e.g., endothermic peaks at 180–185°C vs. 190°C) .
  • Spectral Contradictions: Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare to databases (e.g., PubChem or crystallographic data) .
  • Batch-Specific Variations: Analyze certificates of analysis (CoA) for impurities (e.g., residual solvents via GC-MS) .

(Basic) What safety precautions are critical when handling this compound?

Answer:

  • PPE: Use nitrile gloves, lab coats, and respiratory protection (N95 masks) to avoid inhalation of fine powders .
  • Ventilation: Perform reactions in fume hoods due to HCl off-gassing during synthesis .
  • First Aid: For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and administer oxygen if needed .
  • Storage: Keep in airtight containers at -20°C, protected from light and moisture to prevent degradation .

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